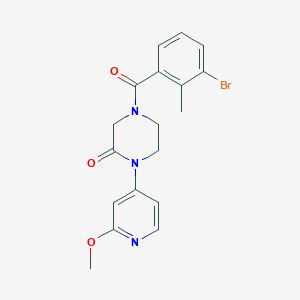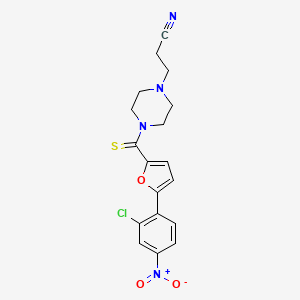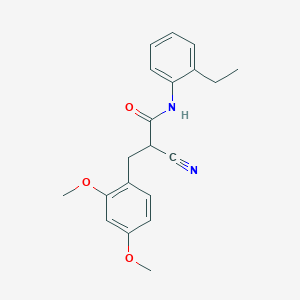
Methyl 4-methanesulfonylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-methanesulfonylbutanoate” is a chemical compound with the molecular formula C6H12O4S . It has a molecular weight of 180.22 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of methyl 4-(methylsulfonyl)butanoate with LiOH aqueous solution in tetrahydrofuran at 20℃ . The mixture is stirred at room temperature overnight, then diluted with water and ethyl acetate. The organic layer is discarded, and the aqueous phase is acidified to pH =5-6 with 1 M HCl (aq.), extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Methyl 4-methanesulfonylbutanoate serves as a key component in various chemical synthesis and reaction processes. Ogura, Suzuki, and Tsuchihashi (1980) demonstrated its role in the oxidation processes, where methyl (methylthio)methyl sulfoxide underwent oxidation with hydrogen peroxide, yielding bis(methylsulfinyl)methane. This study highlights the compound's involvement in complex chemical reactions, establishing a method for preparing methyl (methylthio)methyl sulfone through oxidation processes (Ogura, Suzuki, & Tsuchihashi, 1980).
Analytical Chemistry and Assay Development
In the realm of analytical chemistry, the compound has been utilized in the development of colorimetric assays for lipid peroxidation. Gérard-Monnier et al. (1998) developed a new colorimetric assay using methanesulfonic acid, a derivative of this compound, for measuring malondialdehyde and 4-hydroxyalkenals. This method provided insights into tissue-specific MDA production and clarified complex patterns of MDA production in vivo (Gérard-Monnier et al., 1998).
Environmental and Biological Research
In environmental science, the compound has been pivotal in studies related to methanesulfonic acid, a key intermediate in the biogeochemical cycling of sulfur. Kelly and Murrell (1999) discussed its role in the microbial metabolism of methanesulfonic acid, emphasizing its stability and significance in the sulfur cycle. This compound is used by diverse aerobic bacteria as a source of sulfur, highlighting its ecological importance (Kelly & Murrell, 1999).
Implications in Pharmacology and Toxicology
Despite the exclusion of drug usage and dosage information, it's noteworthy to mention the broader implications of this compound in toxicological studies. The compound, through its derivatives like methyl methanesulfonate, has been used in models of genotoxic stress, offering a framework to study DNA damage and repair pathways. However, it's crucial to acknowledge that while these substances are used for research, their effects extend beyond DNA, influencing other cellular components and pathways (Ovejero, Soulet, & Moriel-Carretero, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-methylsulfonylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-10-6(7)4-3-5-11(2,8)9/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBHSQJTKHWHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[cyclohexyl(methyl)amino]ethyl}-5-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B2440495.png)
![N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2440496.png)


![1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B2440504.png)


![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2440507.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2440508.png)

![2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2440514.png)

